REACTION_SMILES
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[CH2:14]([Li:15])[CH2:16][CH2:17][CH3:18].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[NH:9][C:10](=[O:13])[O:11][CH2:12]1.[Cl-:32].[NH4+:33].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[c:19]1([CH2:25][CH2:26][CH2:27][CH2:28][C:29](=[O:30])[Cl:31])[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[N:9]([C:29]([CH2:28][CH2:27][CH2:26][CH2:25][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:30])[C:10](=[O:13])[O:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(Cc2ccccc2)CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCCCc1ccccc1
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Name
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O=C(CCCCc1ccccc1)N1C(=O)OCC1Cc1ccccc1
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Type
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product
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Smiles
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O=C(CCCCc1ccccc1)N1C(=O)OCC1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |